molecular formula C6H10 B14682643 1,2,3-Trimethylcycloprop-1-ene CAS No. 34785-53-0

1,2,3-Trimethylcycloprop-1-ene

Cat. No.: B14682643
CAS No.: 34785-53-0
M. Wt: 82.14 g/mol
InChI Key: VZKUPNNWWYRKCH-UHFFFAOYSA-N
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Description

1,2,3-Trimethylcyclopropene is an organic compound with the molecular formula C₆H₁₂ It is a derivative of cyclopropene, where three methyl groups are attached to the cyclopropene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylcyclopropane with a strong base, such as potassium tert-butoxide, in the presence of a suitable solvent like tetrahydrofuran. This reaction leads to the dehydrohalogenation of 1,2,3-trimethylcyclopropane, forming 1,2,3-trimethylcyclopropene.

Industrial Production Methods: Industrial production of 1,2,3-trimethylcyclopropene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylcyclopropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced cyclopropane derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like halogens or alkyl halides, leading to the formation of substituted cyclopropene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in carbon tetrachloride, alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced cyclopropane derivatives.

    Substitution: Substituted cyclopropene derivatives.

Scientific Research Applications

1,2,3-Trimethylcyclopropene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3-trimethylcyclopropene involves its interaction with molecular targets and pathways. The compound’s strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions and reagents used. The specific molecular targets and pathways involved in its reactions depend on the nature of the reactants and the type of reaction being carried out.

Comparison with Similar Compounds

    1,1,2-Trimethylcyclopropane: Another derivative of cyclopropane with different methyl group positions.

    1,2,3-Trimethylcyclopropane: The saturated analog of 1,2,3-trimethylcyclopropene.

    Cyclopropene: The parent compound without methyl substitutions.

Uniqueness: 1,2,3-Trimethylcyclopropene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropene ring influences its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

34785-53-0

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

1,2,3-trimethylcyclopropene

InChI

InChI=1S/C6H10/c1-4-5(2)6(4)3/h4H,1-3H3

InChI Key

VZKUPNNWWYRKCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C1C)C

Origin of Product

United States

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